9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid
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Overview
Description
9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid is a complex organic compound belonging to the furanocoumarin family This compound is characterized by its unique structure, which includes a furobenzopyran ring system
Preparation Methods
The synthesis of 9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-hydroxy-5-benzofuranyl methylene malonic acid with a suitable reagent can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid can be compared with other furanocoumarins such as:
Bergapten: Known for its photosensitizing properties.
Psoralen: Used in phototherapy for skin disorders.
Imperatorin: Studied for its potential anti-inflammatory and anticancer activities.
The uniqueness of 9-Hydroxy-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound for various scientific applications.
Properties
CAS No. |
626234-03-5 |
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Molecular Formula |
C12H6O6 |
Molecular Weight |
246.17 g/mol |
IUPAC Name |
9-hydroxy-7-oxofuro[3,2-g]chromene-6-carboxylic acid |
InChI |
InChI=1S/C12H6O6/c13-8-9-5(1-2-17-9)3-6-4-7(11(14)15)12(16)18-10(6)8/h1-4,13H,(H,14,15) |
InChI Key |
HGYBXPMGKGAOMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C3=C(C=C21)C=C(C(=O)O3)C(=O)O)O |
Origin of Product |
United States |
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